

An In-Depth Technical Guide to 2,4-Di-tert-butylphenol-d21

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Compound of Interest

Compound Name: 2,4-Di-tert-butylphenol-d21

Cat. No.: B13436518

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is an alkylated phenolic compound with significant industrial and biological relevance. It is widely used as an intermediate in the synthesis of antioxidants, such as tris(2,4-di-tert-butylphenyl)phosphite, and UV stabilizers for plastics.[1][2] Beyond its industrial applications, 2,4-DTBP is a naturally occurring secondary metabolite found in a vast array of organisms, including bacteria, fungi, and plants, where it exhibits antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5]

In the realm of drug development and biomedical research, 2,4-DTBP has been identified as an orally active activator of the Retinoid X Receptor alpha (RXR α), a key regulator of various physiological processes, which may allow it to induce apoptosis in tumor cells.[6] Its deuterated isotopologue, **2,4-Di-tert-butylphenol-d21** (2,4-DTBP-d21), serves as a critical tool for researchers. As a stable isotope-labeled internal standard, it is indispensable for accurate and precise quantification of 2,4-DTBP in complex biological and environmental matrices using mass spectrometry-based techniques like GC-MS and LC-MS.[6] This guide provides core technical information, properties, and experimental considerations for the use of **2,4-Di-tert-butylphenol-d21**.

Chemical and Physical Properties

The fundamental properties of **2,4-Di-tert-butylphenol-d21** and its non-deuterated analogue are summarized below. The deuterated version maintains nearly identical physical properties to the parent compound but is distinguished by its higher molecular weight.

Property	2,4-Di-tert-butylphenol-d21	2,4-Di-tert-butylphenol (Unlabeled)
CAS Number	1413431-25-0[7][8][9]	96-76-4[1][8][10]
Molecular Formula	C ₁₄ HD ₂₁ O[7]	C ₁₄ H ₂₂ O[1][10]
Molecular Weight	227.45 g/mol [7]	206.33 g/mol [1]
Synonyms	2,4-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2,3,5-d3-ol[7][8]	2,4-Bis(1,1-dimethylethyl)phenol
Appearance	Neat Solid/Liquid[7]	White Crystalline Solid[1]
Melting Point	Not specified	53-56 °C[2]
Boiling Point	Not specified	264-265 °C[1][2]
Solubility in Water	Not specified	33 mg/L (at 25°C)[1]

Safety and Handling

Specific safety data for the deuterated compound is not readily available. The following information is based on the unlabeled 2,4-Di-tert-butylphenol and should be used as a primary reference for handling protocols. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05: Corrosive[1]	Warning	H315: Causes skin irritation[1]
Serious Eye Damage	GHS05: Corrosive[1]	Danger	H318: Causes serious eye damage[1]
Hazardous to the Aquatic Environment	GHS09: Environmental Hazard[1]	Warning	H410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols and Applications

The primary application of 2,4-DTBP-d21 is as an internal standard for quantitative analysis. Below is a representative methodology for its use in quantifying the parent compound in a sample matrix.

Protocol: Quantification of 2,4-DTBP using GC-MS with a 2,4-DTBP-d21 Internal Standard

This protocol outlines a general procedure for the determination of 2,4-DTBP in food or environmental samples.

1. Sample Preparation and Extraction:

- Homogenize 5-10 g of the solid sample material.
- Spike the homogenate with a known concentration of 2,4-DTBP-d21 solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.
- Perform extraction using an appropriate method. A steam distillation technique or liquid-liquid extraction with a solvent like dichloromethane can be effective.[11]
- Concentrate the organic extract under a gentle stream of nitrogen.
- Reconstitute the final residue in a suitable solvent (e.g., isohexane or ethyl acetate) for GC-MS analysis.

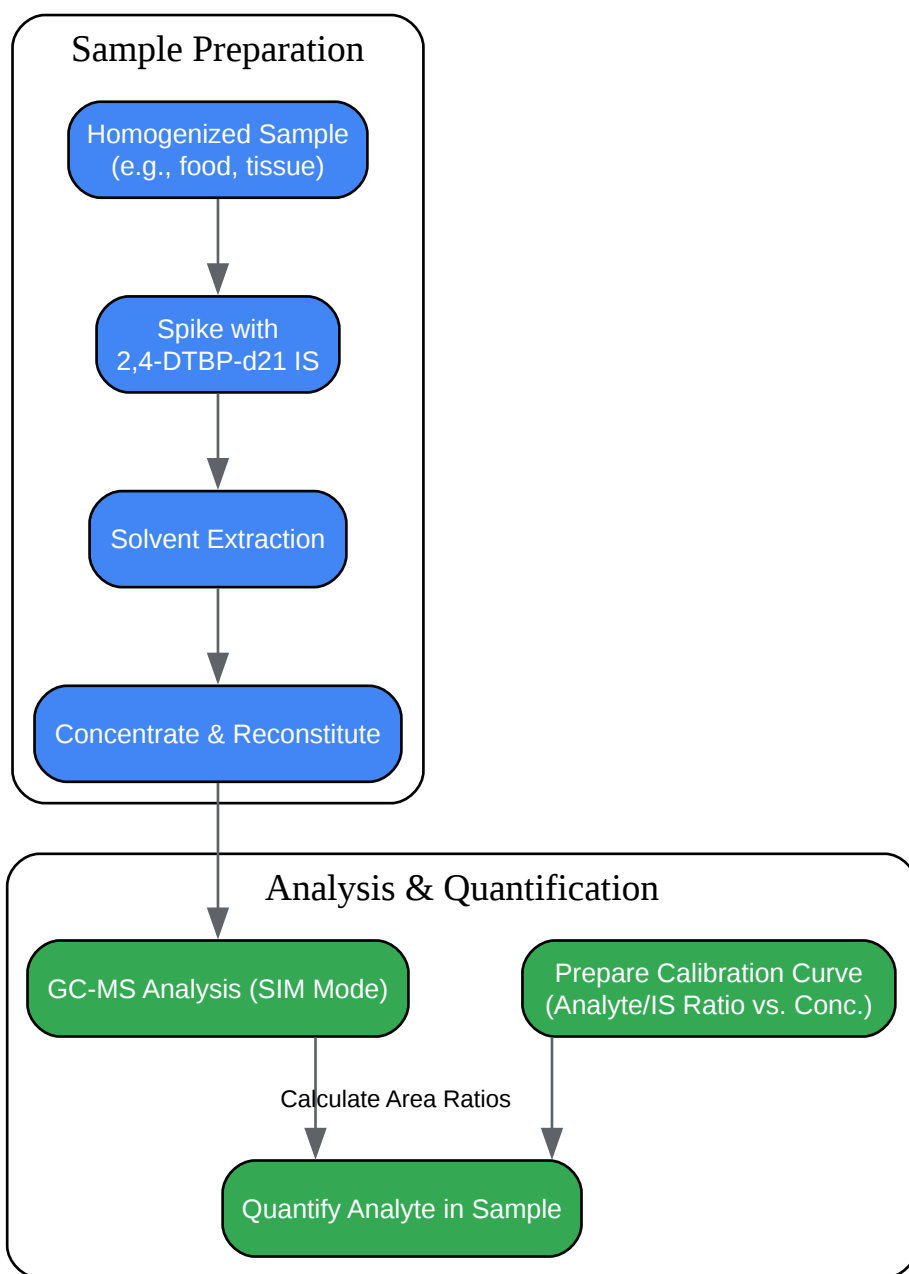
2. GC-MS Instrumentation and Conditions:

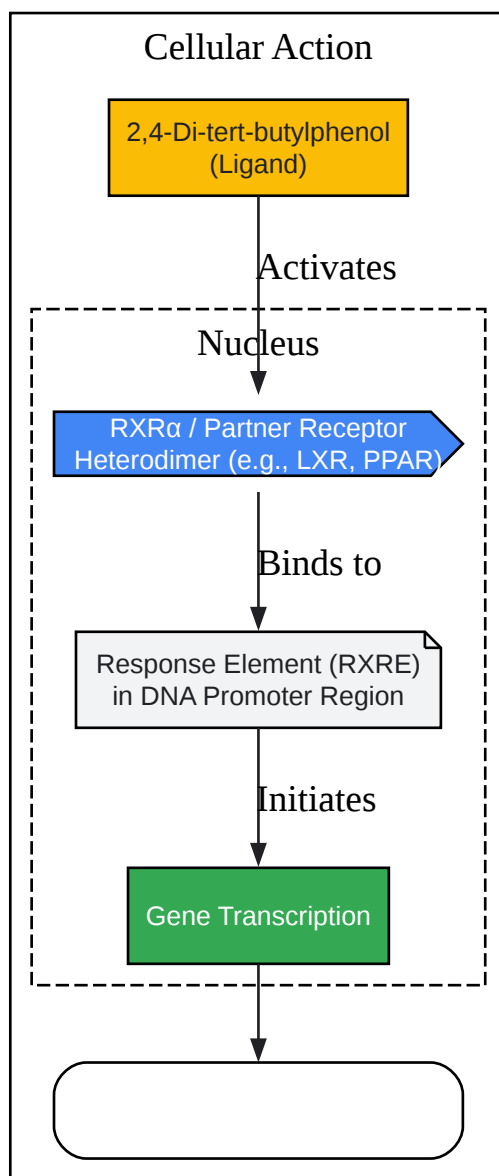
- Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[12]
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness), is suitable.
- Injection Mode: Splitless injection.
- Carrier Gas: Helium.
- Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).[11]
- Ions to Monitor (Example m/z values):
 - 2,4-DTBP (Unlabeled): Quantifier ion (e.g., m/z 191), Qualifier ions (e.g., m/z 206).
 - 2,4-DTBP-d21 (Internal Standard): Quantifier ion (e.g., m/z 212, corresponding to the loss of a deuterated methyl group), Qualifier ions (e.g., m/z 227). (Note: Exact m/z values should be confirmed by analyzing the pure standards).

3. Calibration and Quantification:

- Prepare a series of calibration standards containing known concentrations of unlabeled 2,4-DTBP.
- Spike each calibration standard with the same fixed concentration of 2,4-DTBP-d21 internal standard as used in the samples.
- Analyze the standards by GC-MS and generate a calibration curve by plotting the peak area ratio (Area of 2,4-DTBP / Area of 2,4-DTBP-d21) against the concentration of 2,4-DTBP.

- Calculate the concentration of 2,4-DTBP in the unknown samples using the regression equation from the calibration curve.





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